2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide
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Overview
Description
2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a trichloroethyl group and a toluidinocarbothioyl moiety. Its molecular formula is C18H18Cl3N3OS, and it has a molecular weight of 430.787 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with 2-toluidinocarbothioyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-methyl-N-{2,2,2-trichloro-1-[(3-m-tolylthioureido)ethyl]benzamide
- 2-methyl-N-{2,2,2-trichloro-1-[(4-methoxyanilino)ethyl]benzamide
- 2-methyl-N-{2,2,2-trichloro-1-[(3-o-tolylthioureido)ethyl]benzamide .
Uniqueness
What sets 2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H18Cl3N3OS |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H18Cl3N3OS/c1-11-7-3-5-9-13(11)15(25)23-16(18(19,20)21)24-17(26)22-14-10-6-4-8-12(14)2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,26) |
InChI Key |
HZWBYAUOMMQLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C |
Origin of Product |
United States |
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